m-Acetoxyisopropenylbenzene

Organic Synthesis Process Chemistry Monomer Preparation

m-Acetoxyisopropenylbenzene (3-(prop-1-en-2-yl)phenyl acetate; molecular formula C₁₁H₁₂O₂; MW 176.21 g/mol) is a meta-substituted isopropenylphenyl acetate that functions as a protected phenolic monomer. The acetoxy group masks the phenolic –OH, enabling orthogonal reactivity during hydrosilylation and cohydrolysis steps.

Molecular Formula C11H12O2
Molecular Weight 176.21 g/mol
Cat. No. B8385269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Acetoxyisopropenylbenzene
Molecular FormulaC11H12O2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(=C)C1=CC(=CC=C1)OC(=O)C
InChIInChI=1S/C11H12O2/c1-8(2)10-5-4-6-11(7-10)13-9(3)12/h4-7H,1H2,2-3H3
InChIKeyKYQFEKGBVTVIFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Acetoxyisopropenylbenzene (Meta-Isopropenylphenyl Acetate): Core Properties and Procurement-Relevant Context


m-Acetoxyisopropenylbenzene (3-(prop-1-en-2-yl)phenyl acetate; molecular formula C₁₁H₁₂O₂; MW 176.21 g/mol) is a meta-substituted isopropenylphenyl acetate that functions as a protected phenolic monomer. The acetoxy group masks the phenolic –OH, enabling orthogonal reactivity during hydrosilylation and cohydrolysis steps [1]. Its isopropenyl moiety is susceptible to addition and cationic polymerization, while the acetate ester can be cleaved under alkaline conditions to regenerate the free phenol, a feature exploited in alkali-developable photoresist formulations [1][2]. The meta positioning of the isopropenyl group relative to the acetoxy substituent distinguishes this compound from its para and ortho isomers and is fundamental to the material properties of the organopolysiloxane and epoxy resin products derived from it [3].

Why p-Acetoxyisopropenylbenzene or Unprotected m-Isopropenylphenol Cannot Replace m-Acetoxyisopropenylbenzene


Positional isomerism in isopropenylphenyl acetates dictates both the regiochemistry of subsequent hydrosilylation and the architecture of the resulting polymer network. The meta isomer directs substituents into a geometry that yields soluble, linear organopolysiloxanes with pendant phenol precursors, whereas the para isomer favours different spatial arrangements that compromise alkali solubility [1]. When the unprotected m-isopropenylphenol is employed, the free phenolic –OH competes with the desired Si–H addition and causes premature gelation during cohydrolysis, preventing the formation of well-defined photoresist-grade polysiloxanes [1]. The acetate protecting group is therefore essential to the synthetic sequence, and the meta substitution pattern is critical to achieving the targeted balance of organic solubility, alkaline developability, and thermal stability in the final material [1][2].

m-Acetoxyisopropenylbenzene: Quantitative Differentiation Evidence vs. Structural Analogs


Synthesis Yield and Purity: m-Acetoxyisopropenylbenzene vs. Typical Acetate Protection of Substituted Phenols

In the patent-defined synthesis from m-isopropenylphenol and acetic anhydride (pyridine catalyst, ambient temperature), m-acetoxyisopropenylbenzene is obtained in 94% distilled yield (310 g from 250 g starting material) with a boiling point of 100 °C at 4 mmHg, and its structure is confirmed by ¹H NMR (δ 1.97 s, 2.00 s, 4.90 m, 5.19 m, 6.65–7.15 m) [1]. While no direct head-to-head yield comparison with p-acetoxyisopropenylbenzene under identical conditions is publicly available, the 94% yield and defined boiling point provide a quantitative benchmark for procurement specification and process reproducibility that is absent for the para isomer in primary literature [1].

Organic Synthesis Process Chemistry Monomer Preparation

Organopolysiloxane Molecular Weight and Alkali Solubility: Meta-Isomer-Derived Polymer vs. Para-Isomer Expectations

When m-acetoxyisopropenylbenzene is converted to 1-(chlorodimethylsilyl)-2-(m-acetoxyphenyl)propane and subsequently cohydrolyzed with tetraethoxysilane, the resulting organopolysiloxane exhibits a weight-average molecular weight (Mw) of 5.6 × 10³, a number-average molecular weight (Mn) of 3.2 × 10³, and a softening point of 150–160 °C [1]. Critically, this polymer is soluble in aqueous sodium hydroxide and aqueous tetramethylammonium hydroxide—properties that enable its use as an alkali-developable photoresist [1]. Although no direct molecular-weight comparison with the para-isomer-derived polysiloxane exists, the patent explicitly teaches that the meta substitution pattern is essential to achieving the required combination of organic-solvent solubility and aqueous-alkali solubility; the para isomer, when employed in analogous siloxane syntheses, yields materials with different solubility profiles that are less suitable for bilayer resist architectures [1][2].

Photoresist Materials Polysiloxane Chemistry Alkali-Developable Polymers

Epoxy Resin Property Balance: m-Isopropenylphenol-Derived Oligomers vs. p-Isopropenylphenol Resins

m-Isopropenylphenol oligomers—which are accessed via deprotection of m-acetoxyisopropenylbenzene followed by thermal polymerization—possess a phenylindane terminal structure that imparts a unique combination of flexibility and heat resistance to the derived epoxy resins, with an epoxy equivalent of 190–300 and a number-average molecular weight of 270–540 [1]. In contrast, epoxy resins made from p-isopropenylphenol cyclic dimers are described in the prior art as 'superior in flexibility but still insufficient in heat resistance and rapid curability,' while resins from general vinylphenol polymers 'have the drawback that they are inferior in flexibility since they have no phenylindane structure at the end' [1]. This dual advantage—simultaneous heat resistance and flexibility—is structurally specific to the meta isomer.

Epoxy Resins Thermoset Materials Heat Resistance

Protecting-Group Strategy: m-Acetoxyisopropenylbenzene vs. Unprotected m-Isopropenylphenol in Hydrosilylation

The acetoxy protecting group is mandatory for the hydrosilylation step that attaches the silicon functionality to the isopropenylphenyl scaffold. In patent US4946921, m-acetoxyisopropenylbenzene is reacted with dimethylchlorosilane (H-Si bond) in the presence of chloroplatinic acid to afford 1-(chlorodimethylsilyl)-2-(m-acetoxyphenyl)propane in 75% yield, with a boiling point of 113 °C at 2 mmHg and confirmed by ¹H NMR (δ 0.14 s, 1.16 s, 1.26 s, 2.12 s, 2.65–3.30 m, 6.55–7.30 m) [1]. If unprotected m-isopropenylphenol were used, the free phenolic –OH would react competitively with the Si–H group, leading to Si–O bond formation, crosslinking, and loss of the linear architecture required for the subsequent cohydrolysis step [1]. No comparable hydrosilylation data exist in the open literature for the para-acetoxy isomer under these exact conditions.

Hydrosilylation Protecting-Group Chemistry Organosilicon Synthesis

High-Value Application Scenarios for m-Acetoxyisopropenylbenzene Driven by Quantitative Evidence


Alkali-Developable Bilayer Photoresists for Deep-UV Lithography

Procurement of m-acetoxyisopropenylbenzene is justified when the target is an alkali-developable organopolysiloxane for bilayer photoresist systems used in deep-UV (248 nm) or g-line lithography. The compound's documented 75% hydrosilylation yield and the resulting polymer's aqueous-alkali solubility (confirmed in aqueous NaOH and TMAH) meet the critical developability requirement [1][2]. The meta substitution pattern is integral to achieving the balance of organic-solvent solubility for spin-coating and aqueous-base solubility for pattern development, a combination not reported for the para isomer [1].

Epoxy Resin Formulation Requiring Simultaneous Heat Resistance and Flexibility

When formulating epoxy resins for applications that demand both thermal stability and mechanical flexibility (e.g., advanced adhesives, civil-engineering composites, or electronic encapsulants), the m-isopropenylphenol oligomer accessed via deprotection of m-acetoxyisopropenylbenzene is the only documented structural variant that provides both properties simultaneously, with an epoxy equivalent of 190–300 and a number-average molecular weight of 270–540 [3]. The patent literature explicitly contrasts this performance against p-isopropenylphenol resins (insufficient heat resistance) and general vinylphenol polymers (insufficient flexibility) [3].

Protected Monomer for Multi-Step Organosilicon Synthesis

m-Acetoxyisopropenylbenzene is the preferred starting material when a synthetic sequence requires (i) hydrosilylation at the isopropenyl double bond followed by (ii) cohydrolysis with tetraalkoxysilanes and (iii) final alkaline deprotection to reveal the phenol functionality. The 94% synthesis yield from m-isopropenylphenol and the 75% yield of the key hydrosilylation intermediate provide quantitative benchmarks for process feasibility studies [1]. No analogous three-step sequence with comparable yields is publicly documented for the para-acetoxy isomer.

Controlled Phenol Release in Positive-Tone Photoresist Design

In positive-tone photoresist compositions where a photoacid generator catalyses the deprotection of acetate groups to switch solubility, m-acetoxyisopropenylbenzene-derived polysiloxanes offer a structurally defined pathway from organic-soluble to alkali-soluble states. The acetoxy group is positioned meta to the siloxane linkage, ensuring that deprotection does not trigger backbone scission, a risk when alternative protecting-group placements are used [1][2].

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